molecular formula C12H19NO3 B117765 普萘洛尔 CAS No. 57526-81-5

普萘洛尔

货号: B117765
CAS 编号: 57526-81-5
分子量: 225.28 g/mol
InChI 键: ADUKCCWBEDSMEB-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

普萘洛尔是一种心脏兴奋剂 ,它作为一种β₁肾上腺素受体激动剂 。其主要功能是增强心肌收缩力和促进心脏功能。

科学研究应用

研究人员正在探索普萘洛尔在以下方面的应用:

    心脏病学: 研究其对心脏功能和收缩力的影响。

    医学: 研究其潜在的治疗用途。

    工业: 探索其在药物开发中的作用。

作用机制

普萘洛尔激活β₁肾上腺素受体 ,导致心肌收缩力增强。它还扩张冠状动脉,降低血管阻力。参与其中的分子靶点和途径对于理解其作用至关重要。

生化分析

Biochemical Properties

Prenalterol exhibits adrenergic agonist activity, which means it interacts with adrenergic receptors, specifically the β1 adrenoreceptor . These receptors are proteins that play crucial roles in biochemical reactions involving the regulation of heart function.

Cellular Effects

In the cellular context, Prenalterol has been shown to have significant effects on heart cells. It increases the beating rate in the rat right atrium . This suggests that Prenalterol can influence cell function, potentially impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Prenalterol involves its interaction with the β1 adrenoreceptor. As an agonist, Prenalterol binds to this receptor, triggering a series of events that lead to the stimulation of heart function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prenalterol have been observed over time. For instance, in patients with congestive heart failure, the drug was administered intravenously in a dosage of 0.5 to 2.5 micrograms/kg body weight, and its effects were studied .

Metabolic Pathways

Given its role as a β1 adrenoreceptor agonist, it’s likely that it’s involved in pathways related to heart function and adrenergic signaling .

Subcellular Localization

The subcellular localization of Prenalterol is likely to be in the cell membrane where the β1 adrenoreceptor is located. As an agonist, Prenalterol would bind to these receptors on the cell surface to exert its effects .

准备方法

普萘洛尔的立体选择性合成涉及一种引人入胜的方法。以下是步骤:

  • 单苯酮α-D-吡喃葡萄糖 衍生的环氧化合物缩合生成糖基化衍生物。
  • 水解除去丙酮保护基团,然后用高碘酸盐裂解糖,生成醛。
  • 使用NaBH₄将醛还原为乙二醇,并将末端醇转化为甲磺酸酯,生成普萘洛尔。

化学反应分析

普萘洛尔会发生各种反应,包括氧化、还原和取代反应。常用的试剂和条件根据其特定结构进行定制。这些反应形成的主要产物对其药理作用有贡献。

相似化合物的比较

属性

IUPAC Name

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUKCCWBEDSMEB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61260-05-7 (hydrochloride)
Record name Prenalterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023507
Record name Prenalterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57526-81-5
Record name (-)-Prenalterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57526-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prenalterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prenalterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13777
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prenalterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prenalterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRENALTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4G34404CX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prenalterol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Prenalterol
Reactant of Route 3
Prenalterol
Reactant of Route 4
Reactant of Route 4
Prenalterol
Reactant of Route 5
Reactant of Route 5
Prenalterol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Prenalterol
Customer
Q & A

Q1: What is prenalterol's primary mechanism of action?

A1: Prenalterol primarily acts as a partial agonist of β1-adrenoceptors, mainly found in the heart. [, , , , , ] This interaction stimulates the receptors, leading to increased cardiac contractility and heart rate. [, , , , ]

Q2: Does prenalterol interact with β2-adrenoceptors?

A2: While prenalterol exhibits an affinity for both β1- and β2-adrenoceptors, its stimulatory effect is predominantly observed on β1-adrenoceptors. [, , ] Some studies suggest it might act as a weak antagonist or have minimal agonistic activity at β2-adrenoceptors. [, ]

Q3: Does prenalterol affect cAMP levels in the heart?

A3: Interestingly, despite its inotropic effects, prenalterol does not induce a significant increase in cAMP content in the cat heart, unlike the non-selective β-agonist isoprenaline. [] This finding suggests alternative pathways or a high sensitivity of the inotropic response to minimal cAMP changes might be involved.

Q4: How do the effects of prenalterol differ from the full agonist isoprenaline?

A4: Although both prenalterol and isoprenaline augment myocardial relaxation more than contraction, prenalterol exhibits a slower response development. [] Additionally, the effect on relaxation follows a more prolonged time course compared to its effect on contraction. []

Q5: Does prenalterol interact with α-adrenoceptors?

A5: Studies indicate that prenalterol does not exhibit functionally relevant interactions with α-adrenoceptors in the myocardium. [, ]

Q6: What is the molecular formula and weight of prenalterol?

A6: The provided research papers do not explicitly state the molecular formula and weight of prenalterol. Further investigation in chemical databases would be required for this information.

Q7: Is there any spectroscopic data available for prenalterol?

A7: The papers primarily focus on prenalterol's pharmacological properties and do not delve into detailed spectroscopic characterization.

Q8: How stable is prenalterol under different conditions?

A8: The provided research does not provide comprehensive data on prenalterol's stability under various conditions.

Q9: What is the route of administration for prenalterol in the presented studies?

A9: The research papers discuss both intravenous and oral administration of prenalterol. [, , , , , , , , , , , , , , , , , , , , , ]

Q10: How is prenalterol metabolized and excreted?

A10: Prenalterol is metabolized to varying extents in different species. [] In humans, approximately 20% of an oral dose is excreted unchanged, with the primary metabolite being the phenolic sulfate ester. [] The majority of the administered dose is excreted in the urine within 24 hours across species. []

Q11: Does prenalterol have a long duration of action?

A11: Compared to other inotropic agents like dobutamine, prenalterol demonstrates a considerably longer hemodynamic half-life. [] Animal studies suggest its inotropic effects can persist for extended periods after a single dose. []

Q12: What are the observed hemodynamic effects of prenalterol?

A12: Prenalterol consistently demonstrates positive inotropic and chronotropic effects. [, , , , , , , , , , ] It increases cardiac output, stroke volume, and heart rate, while reducing left ventricular filling pressure and systemic vascular resistance. [, , , , , , , , , , ]

Q13: Has prenalterol been investigated for the treatment of heart failure?

A13: Yes, multiple studies explored prenalterol's potential in treating heart failure. [, , , , , , , , , ] While some studies show improvements in hemodynamic parameters and functional capacity, others report limited long-term benefits compared to conventional therapies.

Q14: Can prenalterol reverse the effects of β-blockers?

A14: Prenalterol has been investigated as a potential antidote for β-blocker overdose or to counteract unwanted cardiac effects. [, , , ] Studies suggest it can reverse the myocardial depression induced by β-blockade, potentially acting as an effective countermeasure.

Q15: Are there any safety concerns regarding prenalterol use?

A15: While the provided research papers highlight the beneficial effects of prenalterol, they also mention potential side effects, particularly in specific patient populations or at higher doses. [, ] Some studies report tachycardia, arrhythmias, and angina as potential adverse events. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。